8-nitroquinoline-6-carboxylic acid synthesis and characterization
8-nitroquinoline-6-carboxylic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 8-Nitroquinoline-6-Carboxylic Acid
Introduction
8-Nitroquinoline-6-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous pharmaceuticals, while the nitro and carboxylic acid moieties offer orthogonal handles for further chemical modification. This guide provides a comprehensive overview of a proposed synthetic route to 8-nitroquinoline-6-carboxylic acid, along with a detailed discussion of its characterization. The content is tailored for researchers and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Proposed Synthetic Pathway: The Skraup Reaction
The synthesis of the quinoline core is most effectively achieved through classic named reactions. For the preparation of 8-nitroquinoline-6-carboxylic acid, the Skraup synthesis stands out as a robust and direct method. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent.[1][2]
Our proposed strategy utilizes 4-amino-3-nitrobenzoic acid as the starting material. This precursor is commercially available and contains the necessary substituents in the correct orientation for the desired product. The amino group will participate in the cyclization, while the nitro and carboxylic acid groups will remain on the benzene ring of the resulting quinoline.
The reaction proceeds through several key steps:
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Dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ.
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Michael addition of the amine (4-amino-3-nitrobenzoic acid) to the acrolein.
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Acid-catalyzed cyclization of the resulting aldehyde.
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Dehydration to form a dihydroquinoline intermediate.
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Oxidation of the dihydroquinoline to the aromatic quinoline product.
The starting material, 4-amino-3-nitrobenzoic acid, already contains a nitro group. This group can also act as the oxidizing agent for the final aromatization step, a common feature in Skraup reactions with nitrated anilines.
Caption: Proposed synthesis of 8-nitroquinoline-6-carboxylic acid via the Skraup reaction.
Detailed Experimental Protocol
This protocol is a proposed method based on the principles of the Skraup synthesis and should be performed with appropriate caution.
Reagents and Materials:
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4-Amino-3-nitrobenzoic acid
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Glycerol
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Concentrated Sulfuric Acid (98%)
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Ferrous sulfate (FeSO₄) (optional, as a moderator)
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Distilled water
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Sodium hydroxide (NaOH) solution (10 M)
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Hydrochloric acid (HCl) solution (2 M)
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Ethanol for recrystallization
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Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer.
Procedure:
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-amino-3-nitrobenzoic acid (0.1 mol, 18.21 g).
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Addition of Glycerol: To the flask, add glycerol (0.3 mol, 27.6 g). Stir the mixture to form a homogeneous slurry. If desired, add a small amount of ferrous sulfate (e.g., 1 g) to moderate the reaction.[1]
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Acid Addition (Caution: Highly Exothermic): Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (0.4 mol, 22 mL) dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 100°C during the addition.
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Heating: After the addition is complete, heat the reaction mixture in an oil bath to 120-130°C. The reaction is often vigorous and exothermic, so careful temperature control is crucial.[2] Maintain this temperature for 3-4 hours.
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Work-up: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the mixture into a beaker containing 500 mL of cold water and ice with stirring.
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Neutralization and Precipitation: Neutralize the acidic solution by slowly adding 10 M NaOH solution until the pH is approximately 3-4. This should precipitate the crude 8-nitroquinoline-6-carboxylic acid. Avoid making the solution strongly alkaline, as this can deprotonate the carboxylic acid and keep it in solution.
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Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot solvent, filter to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Collect the purified crystals by filtration and dry them under vacuum.
Characterization of 8-Nitroquinoline-6-carboxylic Acid
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: Workflow for the characterization of 8-nitroquinoline-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the structure of 8-nitroquinoline, we can predict the following approximate chemical shifts (in ppm, referenced to TMS):
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A singlet for the proton at position 5.
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A singlet for the proton at position 7.
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A doublet of doublets for the proton at position 2.
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A doublet of doublets for the proton at position 3.
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A doublet of doublets for the proton at position 4.
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A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. We can predict signals for the nine carbons of the quinoline ring system and the carbon of the carboxylic acid group.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| >10.0 (s, 1H) | -COOH |
| ~9.0 (dd, 1H) | H-2 |
| ~8.5 (d, 1H) | H-7 |
| ~8.2 (d, 1H) | H-5 |
| ~7.6 (dd, 1H) | H-3 |
| ~7.4 (dd, 1H) | H-4 |
Note: These are predicted values and may vary in the actual spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~1700 | C=O stretch of carboxylic acid |
| ~1530 and ~1350 | Asymmetric and symmetric N-O stretch of nitro group |
| ~1600, ~1500 | C=C and C=N stretching of the aromatic rings |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Formula: C₁₀H₆N₂O₄
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Molecular Weight: 218.17 g/mol
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Expected Molecular Ion Peak (M⁺): m/z = 218
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Key Fragmentation Peaks: Loss of -OH (m/z = 201), loss of -COOH (m/z = 173), and loss of -NO₂ (m/z = 172).[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) would be a suitable starting point for method development. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.
Conclusion
This guide outlines a feasible and robust synthetic strategy for the preparation of 8-nitroquinoline-6-carboxylic acid using the Skraup reaction. The proposed protocol, along with the detailed characterization workflow, provides a solid foundation for researchers to synthesize and validate this valuable chemical intermediate. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists in their research and development endeavors.
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